molecular formula C13H12N2O B2902775 N-methyl-N-phenylpyridine-4-carboxamide CAS No. 252930-65-7

N-methyl-N-phenylpyridine-4-carboxamide

Cat. No.: B2902775
CAS No.: 252930-65-7
M. Wt: 212.252
InChI Key: IFYISVHCTQWKJB-UHFFFAOYSA-N
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Description

N-methyl-N-phenylpyridine-4-carboxamide is an organic compound with the molecular formula C13H12N2O It is a derivative of pyridine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenylpyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with N-methyl-N-phenylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenylpyridine-4-carboxylic acid, while reduction may produce N-methyl-N-phenylpyridine-4-methanol .

Scientific Research Applications

N-methyl-N-phenylpyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-phenylpyridine-3-carboxamide
  • N-methyl-N-phenylpyridine-2-carboxamide
  • N-methyl-N-phenylpyridine-4-carboxylic acid

Uniqueness

N-methyl-N-phenylpyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

N-methyl-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-5-3-2-4-6-12)13(16)11-7-9-14-10-8-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYISVHCTQWKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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